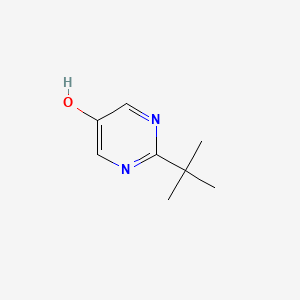

2-Tert-butylpyrimidin-5-ol

Beschreibung

Contextualization within Modern Heterocyclic Chemistry and Pyrimidine Derivatives

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental to organic chemistry and biochemistry. researchgate.net Among these, nitrogen-containing heterocycles like pyrimidine hold a place of prominence. researchgate.net The pyrimidine ring, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a core component of essential biological molecules such as the nucleobases cytosine, thymine, and uracil, which form the building blocks of DNA and RNA. researchgate.netijrpr.com The prevalence of the pyrimidine scaffold in nature has made its derivatives a major focus of modern heterocyclic chemistry. researchgate.net Researchers continuously explore new synthetic methods and applications for these compounds, driven by their diverse biological activities. gsconlinepress.com

Strategic Importance of the Pyrimidine Scaffold in Chemical Synthesis

The pyrimidine scaffold is of immense strategic importance in chemical synthesis, particularly in the realm of drug discovery and medicinal chemistry. researchgate.net Its presence in a molecule can significantly influence physicochemical properties such as solubility, polarity, and lipophilicity, which are critical for a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. researchgate.net The pyrimidine ring can also act as a bioisostere for other aromatic systems and can engage in various non-covalent interactions with biological targets. researchgate.net This versatility makes pyrimidine derivatives attractive candidates for the development of new therapeutic agents. researchgate.net The synthesis of novel pyrimidine derivatives is a robust area of research, with numerous methods developed for their preparation, including multicomponent reactions like the Biginelli reaction. mdpi.commdpi.com

Rationale for Focused Academic Inquiry into 2-Tert-butylpyrimidin-5-ol

The specific compound, this compound, presents a unique subject for academic inquiry due to the interplay of its constituent functional groups. The tert-butyl group, a bulky hydrophobic substituent, can influence the molecule's steric and electronic properties, potentially affecting its binding affinity and selectivity towards biological targets. The hydroxyl group at the 5-position introduces a site for hydrogen bonding and can be a key pharmacophoric feature. This particular substitution pattern is of interest in structure-activity relationship (SAR) studies, where researchers systematically modify a molecule's structure to understand its effect on biological activity. researchgate.net The synthesis of this compound itself has been a subject of investigation, with methods developed for its preparation from precursors like 2-t-butyl-5-halopyrimidines. google.comgoogle.com

Overview of Current Research Trajectories and Gaps

Current research involving pyrimidine derivatives is vast and multifaceted, with a significant focus on developing new compounds with potential therapeutic applications. gsconlinepress.com A notable derivative of this compound is Tebupirimfos, an organothiophosphate insecticide, highlighting the potential for this scaffold in agrochemical research. nih.gov While much research has been conducted on pyrimidine derivatives as a broad class, focused studies on the specific properties and reactions of this compound are less common. A thesis by Johan Brinkhorst touches upon tert-butylated 5-pyrimidinols, indicating academic interest in this class of compounds. collectionscanada.gc.ca A significant gap exists in the comprehensive characterization of its reactivity, the exploration of its potential as a building block in the synthesis of more complex molecules, and a thorough investigation of its biological activity profile beyond its use as an intermediate. Further research is warranted to fully elucidate the potential of this compound in various fields of chemical science.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H12N2O | chemspider.com |

| Molecular Weight | 152.19 g/mol | bldpharm.com |

| CAS Number | 85929-96-0 | chemicalbook.com |

This table is interactive. Click on the headers to sort the data.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Cytosine |

| Thymine |

| Uracil |

| Tebupirimfos |

This table is interactive. Click on the headers to sort the data.

Eigenschaften

IUPAC Name |

2-tert-butylpyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-8(2,3)7-9-4-6(11)5-10-7/h4-5,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARZKOYAUVCWCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(C=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1072927 | |

| Record name | 5-Pyrimidinol, 2-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1072927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85929-96-0 | |

| Record name | 2-(1,1-Dimethylethyl)-5-pyrimidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85929-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Pyrimidinol, 2-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085929960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Pyrimidinol, 2-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Pyrimidinol, 2-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1072927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 2-tert-butylpyrimidin-5-ol

Historical and Contemporary Approaches to 5-Hydroxypyrimidine Core Formation

The synthesis of pyrimidine derivatives has been a cornerstone of heterocyclic chemistry due to their prevalence in biologically important molecules. gsconlinepress.com The approaches to constructing the pyrimidine ring have evolved significantly over time, moving from classical condensation reactions to more advanced and efficient catalytic methods.

Evolution of Synthetic Strategies for Pyrimidine Systems

Historically, the synthesis of pyrimidines often involved the condensation of a three-carbon component with a compound containing an amidine moiety, frequently catalyzed by a base like sodium hydroxide or sodium ethoxide. scialert.net The direct conversion of a halogen substituent to a hydroxyl group on the pyrimidine ring was once considered a challenging transformation. google.comgoogle.com Early attempts to hydrolyze compounds like 2-t-butyl-5-bromopyrimidine using sodium methoxide resulted in significant amounts of the byproduct 2-t-butylpyrimidine. google.comgoogle.com

However, modern synthetic chemistry has overcome many of these early limitations. The development of new catalytic systems and a deeper understanding of reaction mechanisms have made the direct hydrolysis of halopyrimidines a more viable and common strategy. google.comgoogle.com Both acidic and alkaline conditions can now be effectively employed for this purpose, with alkaline hydrolysis being more frequently used. google.comgoogle.com Furthermore, the de novo synthesis of pyrimidine nucleotides, which builds the ring from simple molecules like carbon dioxide and amino acids, provides fundamental insights into pyrimidine formation, although it is a more complex biological pathway. nih.gov

Catalytic Hydrolysis Routes to 2-Tert-butylpyrimidin-5-ol from Halopyrimidine Precursors

A significant advancement in the synthesis of this compound involves the catalytic hydrolysis of 2-tert-butyl-5-halopyrimidines. google.comgoogle.com This method provides a direct and efficient route to the desired product in good yields and purity. google.comgoogle.com

Mechanistic Investigations of Catalyst-Assisted Hydrolysis (e.g., N-oxide, Disulfide, Elemental Sulfur Catalysis)

The hydrolysis of 2-tert-butyl-5-halopyrimidines is effectively catalyzed by the presence of an alkali metal methoxide and a catalytic amount of specific compounds such as an N-oxide, a disulfide, or elemental sulfur. google.comgoogle.com While the precise mechanism of how these catalysts facilitate the hydrolysis is a subject of ongoing investigation, it is understood that they play a crucial role in activating the pyrimidine ring for nucleophilic attack by the hydroxide ion. The catalytic cycle likely involves the interaction of the catalyst with the pyrimidine ring, making the carbon at the 5-position more susceptible to substitution. In enzymatic systems, the hydrolysis of similar structures is often facilitated by metalloenzymes, where a metal-bound water molecule acts as the nucleophile. nih.gov This enzymatic process can proceed through different mechanisms, including a double-displacement (ping-pong) mechanism involving a covalent intermediate. vanegaslab.org While not a direct analogy, these biological systems provide valuable insights into the fundamental principles of catalyzed hydrolysis reactions.

Optimization of Reaction Parameters for Enhanced Yield and Purity

To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential. google.comgoogle.com Key factors that influence the outcome of the catalytic hydrolysis include temperature, catalyst concentration, and the choice of solvent and base.

The reaction is typically carried out at elevated temperatures, generally ranging from 100°C to 300°C, with a preferred range of 150°C to 220°C. google.comgoogle.com The most advantageous temperatures are often between 160°C and 180°C. google.comgoogle.com The reaction is usually conducted at ambient pressure, often in a sealed container like a Parr bomb. google.comgoogle.com

The amount of catalyst used is also a critical parameter, typically ranging from 0.5 to 20 mole percent relative to the halopyrimidine substrate. google.comgoogle.com Elemental sulfur is a preferred catalyst and is most effective when used in an amount of 2.5 to 7.5 mole percent. google.comgoogle.com

Sodium methoxide is the most commonly employed alkali metal methoxide, although others like potassium methoxide can also be used. google.comgoogle.com The hydrolysis is advantageously performed in a methanol solvent. google.comgoogle.com

The choice of the starting halopyrimidine also plays a role. Both 2-t-butyl-5-bromopyrimidine and 2-t-butyl-5-chloropyrimidine can serve as effective precursors. google.comgoogle.com

| Parameter | General Range | Preferred Range | Optimal Range |

|---|---|---|---|

| Temperature | 100°C - 300°C google.comgoogle.com | 150°C - 220°C google.comgoogle.com | 160°C - 180°C google.comgoogle.com |

| Catalyst Loading (mol%) | 0.5 - 20 google.comgoogle.com | - | 2.5 - 7.5 (for Sulfur) google.comgoogle.com |

| Catalyst | 2-picoline-n-oxide, di-n-butyldisulfide, or elemental sulfur google.com | ||

| Base | Alkali metal methoxide (e.g., Sodium methoxide) google.comgoogle.com | ||

| Solvent | Methanol google.com |

Advanced Condensation and Cyclization Reactions Yielding this compound

Beyond hydrolysis, advanced condensation and cyclization reactions offer alternative and often highly efficient pathways to this compound and its derivatives. These methods can involve the strategic assembly of the pyrimidine ring from simpler acyclic precursors.

Green Chemistry Principles and Sustainable Synthetic Pathways for this compound

The synthesis of pyrimidine derivatives, including this compound, is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. benthamdirect.comresearchgate.net Key strategies include the development of solvent-free methodologies, the pursuit of high atom economy, and the application of process intensification. benthamdirect.comingentaconnect.com

A significant advancement in green pyrimidine synthesis is the use of solvent-free reaction conditions. thieme-connect.comacs.orgacs.org Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are particularly well-suited for solvent-free approaches. thieme-connect.commdpi.com For example, 4-substituted aminopyrido[2,3-d]pyrimidines have been efficiently synthesized by heating a mixture of 2-aminopyridines, triethyl orthoformate, and a primary amine without any solvent, achieving good yields in a short timeframe. mdpi.com Similarly, a metal- and solvent-free, three-component tandem reaction of ketones, ammonium acetate, and N,N-dimethylformamide dimethyl acetal (DMF-DMA) promoted by ammonium iodide offers a sustainable route to a broad range of substituted pyrimidines. acs.orgacs.org

In addition to eliminating organic solvents, researchers are exploring environmentally benign alternatives. Water is an ideal green solvent due to its non-toxic and non-flammable nature. rsc.org The use of catalysts that are active and reusable in water, such as β-cyclodextrin or cobalt-doped iron tartrate, further enhances the sustainability of these methods. ingentaconnect.comrsc.org Alternative energy sources, such as microwave irradiation and ultrasound, are also employed to accelerate reactions, often leading to higher selectivity and improved yields compared to conventional heating, all while reducing energy consumption. benthamdirect.com

| Green Synthesis Approach | Key Features | Example Reaction | Reference(s) |

| Solvent-Free MCR | Reduced waste, operational simplicity, high efficiency. | Ketone + Orthoformate + Ammonium Acetate → Pyrimidine | thieme-connect.com |

| NH4I-Promoted Tandem Reaction | Metal- and solvent-free, broad substrate scope. | Ketone + NH4OAc + DMF-DMA → Substituted Pyrimidine | acs.orgacs.org |

| Aqueous Synthesis | Uses non-toxic, inexpensive water as solvent; catalyst is often reusable. | Aldehydes + Malononitrile + Barbituric Acid → Pyrano[2,3-d]pyrimidine | ingentaconnect.comrsc.org |

| Microwave-Assisted Synthesis | Enhanced reaction rates, high selectivity, improved yields. | General pyrimidine syntheses. | benthamdirect.com |

This table provides an interactive summary of green methodologies applicable to pyrimidine synthesis.

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how much of the reactants' mass is incorporated into the final product. researchgate.net One-pot, multicomponent reactions are inherently atom-economical as they combine several synthetic steps without isolating intermediates, minimizing waste. organic-chemistry.org The synthesis of pyrimidines via a coupling-addition-cyclocondensation sequence from acid chlorides, terminal alkynes, and amidinium salts is an example of a strategy with high atom economy under mild conditions. organic-chemistry.org

Solvent-Free and Environmentally Benign Methodologies

Synthesis of Key Intermediates for this compound Elaboration

The direct halogenation of a pyrimidine ring is a common method for producing halopyrimidine intermediates. Specifically, 2-tert-butyl-5-chloropyrimidine can be synthesized in good yields and purity through the direct chlorination of 2-tert-butylpyrimidine. google.com This reaction is typically carried out using elemental chlorine in a solvent such as acetic or propionic acid at temperatures ranging from 40°C to 90°C. google.com The process is preferably conducted without a catalyst and can be buffered, for instance with sodium acetate, to control the reaction environment. google.com

The resulting 2-tert-butyl-5-halopyrimidines (chloro or bromo derivatives) are valuable intermediates for producing this compound. The conversion of the halogen to a hydroxyl group, however, is not always straightforward. google.com Direct hydrolysis of 2-tert-butyl-5-bromopyrimidine with sodium methoxide alone can lead to significant amounts of the undesired byproduct, 2-tert-butylpyrimidine. google.comgoogle.com A more effective method involves the hydrolysis of the 2-t-butyl-5-halopyrimidine in the presence of an alkali metal methoxide (like sodium methoxide) and a catalytic amount of an N-oxide, a disulfide, or elemental sulfur. google.comgoogle.com This catalytic hydrolysis is performed at elevated temperatures, typically between 150°C and 220°C, in a suitable solvent like methanol, to yield this compound in good purity. google.comgoogle.com

| Reaction Step | Reactants | Reagents & Conditions | Product | Reference(s) |

| Chlorination | 2-tert-butylpyrimidine | Elemental chlorine, Acetic acid, 55-65°C, 3-15 hours | 2-tert-butyl-5-chloropyrimidine | google.com |

| Hydrolysis | 2-tert-butyl-5-bromopyrimidine | Sodium methoxide, Methanol, Elemental sulfur (catalyst), 160-180°C | This compound | google.comgoogle.com |

| Hydrolysis | 2-tert-butyl-5-chloropyrimidine | Sodium methoxide, Methanol, Elemental sulfur (catalyst), 160-180°C | This compound | google.comgoogle.com |

This table presents an interactive overview of the synthesis of 2-tert-butyl-5-halopyrimidines and their conversion to this compound.

Comprehensive Analysis of Chemical Reactivity and Derivatization Pathways of 2-tert-butylpyrimidin-5-ol

Electrophilic and Nucleophilic Substitution Dynamics on the Pyrimidine Ring System

The pyrimidine ring is inherently electron-deficient compared to benzene, which generally facilitates nucleophilic substitution while making electrophilic substitution more challenging. wikipedia.org The positions C2, C4, and C6 are particularly electron-poor, whereas the C5 position is less so. wikipedia.org The presence of the tert-butyl and hydroxyl substituents on 2-tert-butylpyrimidin-5-ol significantly modifies this intrinsic reactivity.

The functionalization of the pyrimidine ring in this compound is highly regioselective, influenced by both electronic and steric factors.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) is a key reaction type for pyrimidines. The synthesis of this compound itself often proceeds via the hydrolysis of a 2-tert-butyl-5-halopyrimidine (where halo is chloro or bromo). google.comgoogle.com This reaction represents a nucleophilic displacement of a halide at the C5 position by a hydroxyl group. While the direct hydrolysis of halopyrimidines can be difficult, it has been found that the reaction proceeds in good yield in the presence of an alkali metal methoxide and a catalyst, such as elemental sulfur, at elevated temperatures (150°C to 220°C). google.comgoogle.com During this process, the formation of 2-tert-butyl-5-methoxypyrimidine can occur as a byproduct, indicating competitive nucleophilic attack by the methoxide ion. google.com The bulky tert-butyl group at the C2 position sterically hinders nucleophilic attack at this site.

Electrophilic Substitution: The pyrimidine ring is generally deactivated towards electrophilic attack. However, the 5-hydroxyl group is an activating, electron-donating group, which enhances the ring's reactivity towards electrophiles. This directing effect, combined with the fact that the C5 position is the most electron-rich in the parent pyrimidine system, means that electrophilic substitution on this compound is expected to occur preferentially at the C4 and C6 positions, which are ortho and para to the activating hydroxyl group. wikipedia.org The direct chlorination of 2-t-butylpyrimidine to yield 2-t-butyl-5-chloropyrimidine demonstrates that electrophilic halogenation can occur at the 5-position in the absence of the hydroxyl group. google.com

| Reaction Type | Reactive Site(s) | Influencing Factors | Example Reaction |

|---|---|---|---|

| Nucleophilic Substitution | C5 (via halide displacement) | Leaving group ability (e.g., Br, Cl); Steric hindrance at C2 by tert-butyl group. | Hydrolysis of 2-t-butyl-5-bromopyrimidine to this compound. google.com |

| Electrophilic Substitution | C4, C6 | Activating effect of the C5-hydroxyl group; Inherent electron deficiency of the pyrimidine ring. | Hypothetical nitration or halogenation directed by the hydroxyl group. |

The reactivity of this compound can be understood by comparing it with its parent heterocycle, pyrimidine, and other diazine isomers like pyridazine and pyrazine.

Computationally-aided studies comparing the three main diazine isomers in the gas phase have shown the stability order to be pyrimidine > pyrazine > pyridazine. pku.edu.cn Pyrimidine is also less basic than pyridine (pKa of 1.23 for protonated pyrimidine vs. 5.30 for protonated pyridine), making it less reactive toward electrophiles like alkylating agents. wikipedia.org

The substituents on this compound modify this baseline reactivity:

Effect of the 5-OH group: As an electron-donating group, the hydroxyl substituent increases the electron density of the ring, thereby increasing its reactivity towards electrophilic substitution compared to unsubstituted pyrimidine.

Effect of the 2-tert-butyl group: This large, sterically hindering group primarily influences reactivity by impeding access to the C2 position and the adjacent nitrogen atom (N1). This steric hindrance can affect both the rate and the mechanism of reactions, for instance, by preventing nucleophilic attack at C2. groenkennisnet.nl

| Compound | Structure | Relative Stability | Relative Basicity | General Reactivity Notes |

|---|---|---|---|---|

| Pyridazine |  | Least Stable pku.edu.cn | Most Basic pku.edu.cn | Prone to reactions with both electrophiles and nucleophiles. |

| Pyrimidine |  | Most Stable pku.edu.cn | Less Basic pku.edu.cn | Favors nucleophilic substitution; electrophilic substitution is difficult. wikipedia.org |

| Pyrazine |  | Intermediate Stability pku.edu.cn | Least Basic pku.edu.cn | Generally unreactive towards electrophilic substitution. |

| This compound |  | N/A | N/A | Enhanced electrophilic reactivity at C4/C6 (due to OH); Steric hindrance at C2 (due to t-Bu). |

Regioselectivity and Site-Specific Functionalization

Mechanistic Underpinnings of this compound Transformations

The mechanisms of substitution reactions involving pyrimidines can be complex, sometimes involving ring-opening and ring-closing pathways in addition to direct displacement.

A significant mechanistic pathway in the chemistry of pyrimidine derivatives is the SN(ANRORC) mechanism, which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This mechanism is distinct from a direct SNAr (Addition-Elimination) pathway and has been extensively studied in the context of amination reactions of halogenated pyrimidines with strong nucleophiles like potassium amide (KNH2) in liquid ammonia. groenkennisnet.nlacs.org

Research has shown that the nature of the substituents on the pyrimidine ring is critical for determining whether the SN(ANRORC) mechanism occurs. groenkennisnet.nl Specifically for derivatives containing a tert-butyl group, an SN(ANRORC) pathway is often observed. groenkennisnet.nlresearchgate.net For example, in the reaction of 5-bromo-4-tert-butylpyrimidine with KNH2, the reaction proceeds to a significant extent via an SN(ANRORC) cine-substitution mechanism. groenkennisnet.nlresearchgate.net This process involves the initial addition of the amide ion nucleophile to the C2 position of the pyrimidine ring. The steric bulk of the tert-butyl group at another position (e.g., C4) does not prevent this attack. Following addition, the pyrimidine ring opens, the leaving group (bromide) is eliminated, and the ring subsequently closes to form the aminated product. groenkennisnet.nl

The key requirements for the SN(ANRORC) mechanism to operate in these systems include:

Unhindered access for the nucleophile to attack an electrophilic carbon atom (often C2 or C6). groenkennisnet.nl

The absence of an acidic proton on a substituent alpha to the ring, which would otherwise be deprotonated by the strong base. groenkennisnet.nl

The presence of the tert-butyl group on a pyrimidine ring, as in this compound, fulfills the second criterion and its placement at C2 would directly influence any nucleophilic attack at that site. If a leaving group were present at another position (e.g., C4 or C6), the SN(ANRORC) mechanism involving nucleophilic attack at C2 or C6 could be a plausible pathway, though it would be modulated by the electronic effects of the 5-hydroxyl group.

Detailed reaction kinetic data and specific transition state analyses for transformations of this compound are not extensively documented in the available literature. However, general principles and findings from related systems allow for a qualitative understanding.

The rate of nucleophilic substitution reactions would be influenced by:

Steric Effects: The large tert-butyl group at C2 can sterically hinder the approach of nucleophiles to the C2 position and the adjacent N1/N3 positions, slowing down reactions at these sites.

Electronic Effects: The electron-donating hydroxyl group at C5 increases the electron density of the ring, which could potentially slow down the rate of nucleophilic attack compared to an unsubstituted or electron-withdrawn pyrimidine. Conversely, it would accelerate the rate of electrophilic attack.

Leaving Group: The nature of the leaving group in a substitution reaction is critical; for instance, bromide is a better leaving group than chloride, leading to faster reaction rates. savemyexams.com

In studies of SN(ANRORC) reactions on related pyrimidines, a deuterium isotope effect of approximately 2 was observed, indicating that the loss of a proton (or deuteron) during the reaction sequence can be a rate-determining step. groenkennisnet.nl This suggests that the transition state involves the breaking of a C-H bond. While specific computational studies on the transition states for this compound are lacking, analysis would likely focus on the energy barriers for nucleophilic addition to the ring and the subsequent ring-opening step.

Investigation of SN(ANRORC) Mechanisms and Related Ring Transformations

Functionalization at the Hydroxyl Group of this compound

The hydroxyl group at the C5 position is a key site for derivatization, behaving as a typical, albeit somewhat acidic, alcohol. It can act as a nucleophile or be deprotonated to form a more potent phenoxide-like nucleophile.

Common functionalization reactions include:

Etherification: The hydroxyl group can be converted into an ether. An example of this is the formation of 2-t-butyl-5-methoxypyrimidine as a byproduct during the hydrolysis of 2-t-butyl-5-bromopyrimidine in the presence of sodium methoxide. google.com

Esterification: The hydroxyl group can react with acyl chlorides, anhydrides, or carboxylic acids (under appropriate conditions) to form esters.

Phosphorylation: A prominent example of functionalization at the hydroxyl group is the synthesis of the organothiophosphate insecticide, Tebupirimfos. echemi.comnih.gov In this molecule, the hydroxyl group of this compound is esterified with a thiophosphoric acid derivative. Metabolism studies of Tebupirimfos show that it is hydrolyzed back to this compound (also referred to as TPHP), highlighting the significance of this linkage. nih.gov

The reactivity of the hydroxyl group can be modulated using protecting groups, a common strategy in multi-step organic synthesis. For instance, it could be protected as a tert-butyl ether, which can be cleaved under specific conditions. researchgate.net

| Reaction Type | Reagent(s) | Product Type | Example |

|---|---|---|---|

| O-Alkylation (Etherification) | Sodium methoxide / Alkyl halide | Alkyl Ether | Formation of 2-t-butyl-5-methoxypyrimidine. google.com |

| O-Phosphorylation (Esterification) | O,O-diethyl thiophosphorochloridate (hypothetical reagent) | Organothiophosphate Ester | Tebupirimfos (O-[2-(1,1-dimethylethyl)-5-pyrimidinyl] O-ethyl O-(1-methylethyl) phosphorothioate). nih.gov |

| O-Acylation (Esterification) | Acetyl chloride / Base | Acyl Ester | Formation of 2-tert-butyl-5-acetoxypyrimidine. |

Etherification, Esterification, and Carbonate Formation

The hydroxyl group at the C5 position of this compound is a key site for derivatization. Standard synthetic protocols can be employed for its conversion into ethers, esters, and carbonates, thereby modifying the compound's physicochemical properties.

Etherification: The formation of tert-butyl ethers from alcohols can be achieved under various conditions. A notable method involves the use of di-tert-butyl dicarbonate (Boc₂O) catalyzed by ytterbium(III) triflate (Yb(OTf)₃). This reaction proceeds by activating the alcohol for subsequent nucleophilic attack. While direct studies on this compound are not prevalent in the literature, analogous reactions with other alcohols suggest this as a viable pathway. nih.gov The addition of solvents like dibutyl ether has been shown to shift the reaction equilibrium and increase the yield of diether products in the etherification of glycerol with tert-butyl alcohol, a principle that could be applied here to optimize reaction conditions. mdpi.com

Esterification: The conversion of this compound to its corresponding esters can be accomplished through several established methods. Fischer esterification, involving the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a classic approach. byjus.comyoutube.com For substrates that are sensitive to strong acids or sterically hindered, the Steglich esterification offers a milder alternative. This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). organic-chemistry.org Another effective method for ester synthesis from tert-butyl esters involves an in situ generation of acid chlorides using α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst, which then react with the alcohol. organic-chemistry.org

Carbonate Formation: The synthesis of carbonates from this compound would typically involve its reaction with phosgene or a phosgene equivalent, such as triphosgene or a chloroformate. These reactions would introduce a carbonate functional group, further expanding the derivative library of the parent compound.

| Reaction Type | Reagents and Conditions | Potential Product |

| Etherification | Boc₂O, Yb(OTf)₃ | 5-(tert-butoxy)-2-tert-butylpyrimidine |

| Esterification | R-COOH, H₂SO₄ (Fischer) | 2-tert-butylpyrimidin-5-yl ester |

| R-COOH, DCC, DMAP (Steglich) | 2-tert-butylpyrimidin-5-yl ester | |

| Carbonate Formation | Phosgene or equivalent | Bis(2-tert-butylpyrimidin-5-yl) carbonate |

Phosphorylation and Derivatives for Non-Medical Applications (e.g., Tebupirimfos)

A critically important derivatization of this compound is its phosphorylation to yield organophosphate esters. These compounds have found significant application as active ingredients in pesticides.

The most prominent example of a phosphorylated derivative is Tebupirimfos . acs.orgrsc.org Chemically named O-[2-(1,1-dimethylethyl)-5-pyrimidinyl] O-ethyl O-(1-methylethyl) phosphorothioate, Tebupirimfos is an organothiophosphate insecticide. acs.orgrsc.org Organophosphates function by inhibiting the acetylcholinesterase (AChE) enzyme in the nervous system of insects. nih.gov This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerve impulses and ultimately, the death of the pest. nih.govfrontiersin.org

The synthesis of Tebupirimfos involves the reaction of this compound with an appropriate phosphorylating agent, such as O-ethyl O-isopropyl chlorothiophosphate, in the presence of a base. This reaction results in the formation of a stable phosphate ester linkage at the C5 hydroxyl group of the pyrimidine ring.

The use of organophosphates like Tebupirimfos is primarily in agriculture for the control of a range of soil insects and other pests. merckvetmanual.comresearchgate.net While effective, their application is managed under strict regulations due to potential environmental and non-target organism toxicity. researchgate.net

| Derivative | Chemical Name | Application |

| Tebupirimfos | O-[2-(1,1-dimethylethyl)-5-pyrimidinyl] O-ethyl O-(1-methylethyl) phosphorothioate | Insecticide |

Modification and Derivatization of the Tert-butyl Substituent

The tert-butyl group at the C2 position of the pyrimidine ring, while providing steric bulk and influencing the electronic properties of the molecule, can also be a site for chemical modification to generate novel analogs.

Direct functionalization of the strong C-H bonds of a tert-butyl group is a challenging but increasingly feasible area of synthetic chemistry. Recent advances in C-H activation catalysis allow for the introduction of functional groups onto previously inert aliphatic moieties. acs.orgrsc.org

Palladium-catalyzed reactions have been shown to activate the C(sp³)–H bonds of tert-butyl groups, particularly when directed by a nearby coordinating group. acs.org For instance, ortho-tert-butylanilines can undergo arylation at the tert-butyl group. rutgers.edu While the pyrimidine nitrogen atoms in this compound may act as directing groups, the steric hindrance and electronic nature of the pyrimidine ring would influence the feasibility and regioselectivity of such reactions.

Another approach involves free-radical-mediated functionalization. For example, the use of tert-butyl hydroperoxide (TBHP) can facilitate the introduction of various functional groups onto heterocyclic systems. nih.govresearchgate.net These methods open up possibilities for creating a library of this compound analogs with modified aliphatic side chains, potentially leading to compounds with altered biological activity or physical properties. acs.orgchemrxiv.org

| Functionalization Strategy | Catalyst/Reagent | Potential Modification |

| Palladium-Catalyzed C-H Activation | Pd(OAc)₂, directing group | Arylation or alkenylation of the tert-butyl group |

| Radical-Mediated Functionalization | tert-butyl hydroperoxide (TBHP) | Introduction of various functional groups |

Carbon-Carbon Bond Forming Reactions Involving this compound

The pyrimidine ring itself can participate in carbon-carbon bond-forming reactions, allowing for the introduction of aryl and alkyl substituents, as well as the construction of fused heterocyclic systems.

To engage in cross-coupling reactions, the this compound scaffold typically first requires conversion of the hydroxyl group to a more reactive leaving group, such as a halide or a triflate.

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction couples an organoboron reagent with an organic halide or triflate. A 2-tert-butyl-5-halopyrimidine could be coupled with a variety of aryl or vinyl boronic acids or esters to introduce new carbon-based substituents at the C5 position.

Stille Coupling: The Stille reaction provides another powerful method for C-C bond formation, using an organotin reagent as the coupling partner with an organic halide or triflate, catalyzed by palladium. organic-chemistry.orgwikipedia.orglibretexts.orguwindsor.ca This reaction is known for its tolerance of a wide range of functional groups.

Buchwald-Hartwig Amination: While primarily a C-N bond-forming reaction, it is a key cross-coupling methodology for functionalizing pyrimidine rings. It involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. thieme-connect.combohrium.comnih.govebi.ac.uk This would be a crucial step in synthesizing amino-derivatives, which could then be further elaborated.

| Coupling Reaction | Key Reagents | Product Type |

| Suzuki-Miyaura | Arylboronic acid, Pd catalyst, base | 5-Aryl-2-tert-butylpyrimidine derivative |

| Stille | Organostannane, Pd catalyst | 5-Aryl/Alkyl-2-tert-butylpyrimidine derivative |

| Buchwald-Hartwig | Amine, Pd catalyst, base | 5-Amino-2-tert-butylpyrimidine derivative |

Annulation reactions allow for the construction of new rings fused to the pyrimidine core, leading to more complex heterocyclic systems. The synthesis of piperazine-fused pyrimidines is of particular interest due to the prevalence of the piperazine motif in pharmacologically active compounds. mdpi.com

A common strategy for creating such fused systems involves a multi-step sequence starting from a suitably functionalized pyrimidine. For example, a dihalopyrimidine derivative of this compound could undergo sequential nucleophilic aromatic substitution or Buchwald-Hartwig amination reactions with a piperazine derivative. mdpi.com Alternatively, an amino-substituted pyrimidine could be a precursor for a cyclization reaction to form a fused piperazine ring.

Another approach involves the synthesis of pyrimidine-incorporated piperazine derivatives where the piperazine is a substituent rather than a fused ring. This is typically achieved by reacting a halopyrimidine with a piperazine derivative. researchgate.netrroij.com For instance, a 5-chloro-2-tert-butylpyrimidine could be reacted with various substituted piperazines to generate a library of compounds. researchgate.net

| Annulation/Synthesis Strategy | Precursor | Product |

| Sequential Substitution/Coupling | Dihalo-2-tert-butylpyrimidine, piperazine | Fused piperazino-pyrimidine system |

| Substituent Incorporation | 5-Halo-2-tert-butylpyrimidine, piperazine | 5-(Piperazin-1-yl)-2-tert-butylpyrimidine |

Advanced Spectroscopic and Analytical Characterization Methodologies for 2-tert-butylpyrimidin-5-ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.bldpharm.comcore.ac.ukweebly.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structure determination of organic molecules like 2-tert-butylpyrimidin-5-ol. weebly.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. weebly.com

One-dimensional NMR techniques, such as ¹H and ¹³C NMR, are fundamental for identifying the types and numbers of protons and carbon atoms present. For instance, in a typical ¹H NMR spectrum of a related compound, distinct signals would be expected for the tert-butyl protons, which would appear as a singlet, and for the aromatic protons on the pyrimidine ring. chemicalbook.com Similarly, the ¹³C NMR spectrum would show characteristic peaks for the quaternary carbon and methyl carbons of the tert-butyl group, as well as for the carbons of the pyrimidine ring. chemicalbook.com

Multi-dimensional NMR Techniques (e.g., 2D NOESY, HSQC, HMBC).weebly.comusask.calibretexts.org

While 1D NMR provides essential data, complex molecules often exhibit overlapping signals that are difficult to interpret. libretexts.org Multi-dimensional NMR techniques, such as 2D NMR, address this challenge by spreading the signals over two dimensions, enhancing resolution and providing correlation information between different nuclei. usask.calibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. usask.ca For a derivative of this compound, COSY would reveal the coupling network between protons on the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. usask.ca It is invaluable for assigning the ¹H signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. usask.ca This is particularly useful for identifying quaternary carbons and piecing together different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. usask.ca This is crucial for determining the three-dimensional structure and stereochemistry of the molecule.

These 2D NMR experiments, when used in concert, allow for a complete and unambiguous assignment of all proton and carbon signals, leading to a comprehensive structural elucidation of this compound and its derivatives. weebly.com

Solid-State NMR for Polymorph and Supramolecular Structure Analysis.nih.govmdpi.com

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. mdpi.com Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, providing unique information about the local environment of nuclei in a solid lattice. nih.gov This makes ssNMR particularly well-suited for the characterization of polymorphs, which are different crystalline forms of the same compound, and for analyzing supramolecular structures. mdpi.com

For this compound, ssNMR could be employed to:

Distinguish between different crystalline forms (polymorphs) by identifying variations in chemical shifts and relaxation times.

Probe intermolecular interactions, such as hydrogen bonding, which play a critical role in the formation of supramolecular assemblies.

Characterize the dynamics of the molecule in the solid state, such as the rotation of the tert-butyl group. nih.gov

Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are commonly used in ssNMR to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions to obtain higher resolution spectra. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies.faccts.dewiley-vch.denih.gov

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. wiley-vch.de Both methods probe the vibrational energy levels of a molecule, but they are based on different physical principles and are governed by different selection rules. faccts.dewiley-vch.de

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. wiley-vch.de For a vibration to be IR active, it must cause a change in the molecule's dipole moment. libretexts.org

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. wiley-vch.delibretexts.org A vibrational mode is Raman active if it leads to a change in the polarizability of the molecule. libretexts.org

In many cases, IR and Raman spectroscopy are complementary techniques. For molecules with a center of symmetry, vibrational modes that are IR active are often Raman inactive, and vice versa (the rule of mutual exclusion). faccts.de

Analysis of Characteristic Functional Group Vibrations and Tautomeric Forms.sciforum.netimist.manih.gov

For this compound, IR and Raman spectra would exhibit characteristic bands corresponding to its functional groups.

| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200-3600 |

| C-H (tert-butyl) | Stretching | 2850-3000 |

| C=N (pyrimidine) | Stretching | 1630-1690 |

| C=C (pyrimidine) | Stretching | 1450-1600 |

| C-O | Stretching | 1050-1300 |

This table provides generalized wavenumber ranges and specific values for this compound would require experimental data.

Vibrational spectroscopy is also a powerful tool for studying tautomerism, which is the equilibrium between two or more interconverting structural isomers. imist.manih.gov this compound can potentially exist in different tautomeric forms, such as the keto-enol tautomerism common in pyrimidine derivatives. nih.gov These tautomers would have distinct vibrational spectra. For example, the keto form would show a characteristic C=O stretching band, while the enol form would exhibit an O-H stretching band. nih.gov By analyzing the IR and Raman spectra, it is possible to identify the predominant tautomeric form in a given state (solid or solution) and to study the equilibrium between different tautomers. sciforum.netimist.ma

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis.libretexts.orgajgreenchem.comlibretexts.org

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a fundamental tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. libretexts.orglibretexts.org

In a typical MS experiment, a molecule is ionized, and the resulting molecular ion and any fragment ions are separated based on their m/z ratio and detected. The fragmentation of the molecular ion occurs in a predictable manner, often breaking at the weakest bonds or forming particularly stable fragment ions. libretexts.org Analysis of these fragmentation patterns can provide valuable clues about the molecule's structure. ajgreenchem.com

For this compound, common fragmentation pathways could include the loss of a methyl group (CH₃) from the tert-butyl group or cleavage of the tert-butyl group itself. The pyrimidine ring is relatively stable and may remain intact as a major fragment.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition.rsc.org

While standard mass spectrometry provides the nominal mass of an ion, high-resolution mass spectrometry (HRMS) can measure the m/z ratio with very high accuracy (typically to four or five decimal places). rsc.org This high precision allows for the determination of the elemental composition of an ion, as different combinations of elements will have slightly different exact masses. rsc.org For example, HRMS can distinguish between ions with the same nominal mass but different elemental formulas, such as C₈H₁₂N₂O and C₉H₁₆O.

For this compound, HRMS would be used to confirm its elemental composition (C₈H₁₂N₂O) by comparing the experimentally measured exact mass of the molecular ion to the calculated theoretical mass. rsc.org

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

The analysis of this compound and its derivatives within complex matrices necessitates the use of highly selective and sensitive analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the quantification of various compounds, including pesticides and pharmaceuticals, in diverse samples. cigb.edu.cumsacl.org The high selectivity of LC-MS/MS, particularly in selected reaction monitoring (SRM) mode, allows for the accurate detection and quantification of target analytes even at low concentrations, which is crucial for pharmacokinetic studies and residue analysis. cigb.edu.cu

The development of a robust LC-MS/MS method involves the careful optimization of several parameters. This includes the selection of an appropriate chromatographic column, mobile phase composition, and gradient elution program to achieve optimal separation. msacl.orgchromatographyonline.com For instance, a method developed for multi-class antibiotic analysis utilized a C18 column with a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. msacl.org Sample preparation is also a critical step to remove interfering matrix components. Solid-phase extraction (SPE) is a commonly employed technique for this purpose, offering efficient clean-up and concentration of the analytes of interest. msacl.org

In the context of analyzing pyrimidine derivatives, LC-MS/MS can provide valuable information on their presence and concentration in complex mixtures. bcpc.org While specific LC-MS/MS methods for this compound are not extensively detailed in the available literature, the general principles and methodologies applied to similar compounds are directly transferable. For example, a study on the analysis of preservatives in cosmetics used LC-ESI-MS/MS to achieve high sensitivity and accuracy. chromatographyonline.com The predicted collision cross section (CCS) values for protonated and other adducts of related pyrimidine compounds can be calculated, which aids in their identification in mass spectrometric analyses. uni.lu

Table 1: Representative LC-MS/MS Parameters for Analysis of Related Compounds

| Parameter | Condition | Reference |

| Chromatography System | Shimadzu LC-20 Prominence system | chromatographyonline.com |

| Mass Spectrometer | AB Sciex 3200 QTRAP triple-quadrupole | chromatographyonline.com |

| Column | 50 mm × 3.0 mm, 3.0-µm Ultra Biphenyl | chromatographyonline.com |

| Mobile Phase A | 0.1% (v/v) formic acid in HPLC-grade water | chromatographyonline.com |

| Mobile Phase B | 0.1% (v/v) formic acid in 2-propanol | chromatographyonline.com |

| Flow Rate | 0.3 mL/min | chromatographyonline.com |

| Injection Volume | 2 µL | chromatographyonline.com |

| Ionization Mode | Electrospray Ionization (ESI) | chromatographyonline.com |

This table presents a general set of parameters that could be adapted for the analysis of this compound and its derivatives, based on methods for other small organic molecules.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are fundamental techniques for characterizing the electronic structure and photophysical properties of molecules like this compound. The UV-Vis spectrum provides information about the electronic transitions within the molecule, while fluorescence spectroscopy reveals details about the excited state deactivation pathways.

For pyrimidine derivatives, UV-Vis spectra typically exhibit absorption bands corresponding to π→π* and n→π* transitions. researchgate.net A study on 5-substituted 2-thiopyrimidines, which are structurally related to this compound, showed that these compounds have a strong absorption maximum around 275 nm with a shoulder at approximately 290 nm in ethanol. researchgate.net The specific absorption maxima and molar absorptivity of this compound would be influenced by the electronic nature of the tert-butyl and hydroxyl groups, as well as the solvent environment.

Table 2: Typical UV-Vis Absorption Data for Related Pyrimidine and Phenol Compounds

| Compound | Solvent | λmax (nm) | Reference |

| 5-t-butyl-2-thiouracil | Ethanol | ~275 | researchgate.net |

| 2,4-Di-tert-butyl-phenol | Not Specified | Not Specified | spectrabase.com |

| Acetophenone | Ethanol | 240, 278, 319 | science-softcon.de |

This table provides examples of absorption maxima for structurally related compounds, highlighting the expected spectral region for this compound.

Photophysical Property Investigations

A detailed investigation into the photophysical properties of this compound would involve determining key parameters such as fluorescence quantum yield and excited-state lifetime. These properties are crucial for understanding the efficiency of light emission and the dynamics of the excited state.

The introduction of substituents on the pyrimidine ring can significantly alter the photophysical properties. For instance, in a study of 5-substituted 2-thiopyrimidines, the triplet excited state energies were determined to be approximately 304 kJ mol⁻¹ for 5-t-butyl-2-thiouracil. researchgate.net The triplet lifetimes also varied with substitution, with 5-t-butyl-2-thiouracil exhibiting a lifetime of 1.1 µs. researchgate.net

Theoretical calculations, such as those based on Density Functional Theory (DFT), can complement experimental studies by providing insights into the nature of the electronic transitions and the geometries of the ground and excited states. researchgate.net For example, DFT calculations have been used to support the ππ* nature of the lowest triplet states in 2-thiopyrimidines. researchgate.net Similar computational approaches could be applied to this compound to predict its photophysical behavior.

X-ray Crystallography for Precise Three-Dimensional Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, which are essential for a complete understanding of the structure of this compound.

While a specific crystal structure for this compound is not found in the search results, the structures of numerous related pyrimidine and tert-butyl containing compounds have been determined using this method. nih.govsciensage.info For example, the crystal structures of imidazole derivatives have been confirmed by single-crystal X-ray diffraction, revealing details about intermolecular hydrogen bonding and other interactions. sciensage.info Similarly, the crystal structure of a derivative of 2,4,6-tri-tert-butylpyrimidine has been reported. amazonaws.com

The process of X-ray crystallography involves growing a single crystal of the compound, which can sometimes be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is then analyzed to solve and refine the crystal structure. nih.gov The refined structure provides a detailed model of the molecule in the solid state, including the conformation of the tert-butyl group and the hydrogen bonding network involving the hydroxyl group.

Table 3: Representative Crystallographic Data for a Related Heterocyclic Compound

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |

| Chiral 1-(arylamino)imidazo[2,1-a]isoindole-2,5-dione derivative | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | researchgate.net |

This table illustrates the type of data obtained from X-ray crystallography. Specific data for this compound would require experimental determination.

Advanced Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC)

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are indispensable techniques for the separation, purification, and purity assessment of organic compounds like this compound. nih.govbldpharm.com These methods are widely used in quality control and for monitoring chemical reactions.

HPLC is particularly well-suited for the analysis of non-volatile and thermally labile compounds. The purity of pyrimidine derivatives can be validated using HPLC, often with a purity threshold of >95%. A typical HPLC system consists of a pump, an injector, a column, and a detector (e.g., UV-Vis or diode array detector). nih.gov The choice of stationary phase (e.g., C18) and mobile phase is critical for achieving good separation.

GC is another powerful technique, especially for volatile and thermally stable compounds. oiv.int The analysis of tert-butylated phenols, which are structurally related to this compound, has been performed using GC coupled with mass spectrometry (GC-MS). oiv.int This method allows for the separation and identification of different isomers and related compounds. The retention time of a compound in a GC system is a characteristic property that can be used for its identification.

Both HPLC and GC are routinely used to assess the purity of chemical standards and reaction products. For instance, the purity of various pyrimidine-related compounds available from commercial suppliers is often determined by HPLC or GC. bldpharm.com

Table 4: Example Chromatographic Conditions for Related Compounds

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Application | Reference |

| HPLC | ZORBAX SB-C18 (150 mm × 4.6 mm, 5.0 μm) | Acetonitrile, methanol, water | Diode array | Analysis of pyrrolidine derivatives | nih.gov |

| GC-MS | 5MS UI 30 m x 0.25 mm x 0.25 μm | Helium | Mass Spectrometer | Analysis of alkylphenols in wine | oiv.int |

This table provides examples of chromatographic conditions that could be adapted for the analysis of this compound.

Computational and Theoretical Chemistry Studies of 2-tert-butylpyrimidin-5-ol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-tert-butylpyrimidin-5-ol, offering a detailed description of its electron distribution and three-dimensional arrangement of atoms.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for investigating the ground state properties of molecular systems like this compound. This method is favored for its balance of accuracy and computational efficiency. DFT calculations can be employed to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule.

For this compound, DFT calculations would typically involve the use of a functional, such as B3LYP or PBE0, combined with a suitable basis set (e.g., 6-31G* or cc-pVDZ) to solve the Kohn-Sham equations. The resulting optimized geometry provides a clear picture of the planar pyrimidine ring and the spatial orientation of the tert-butyl and hydroxyl substituents.

Furthermore, DFT is instrumental in calculating key electronic properties that govern the molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering insights into the chemical stability and reactivity of the compound. A larger gap generally implies higher stability and lower reactivity. Other descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness can also be derived from the orbital energies, providing a comprehensive electronic profile of the molecule.

Table 1: Illustrative DFT Calculated Ground State Properties for this compound

| Property | Calculated Value (Illustrative) |

| Total Energy | -552.34 Hartrees |

| HOMO Energy | -6.21 eV |

| LUMO Energy | -0.89 eV |

| HOMO-LUMO Gap | 5.32 eV |

| Dipole Moment | 2.45 Debye |

Note: The values in this table are illustrative and represent typical data that would be obtained from DFT calculations.

Ab Initio and Semi-Empirical Methods for Electronic Interactions

Beyond DFT, other quantum chemical methods offer varying levels of theory to study electronic interactions. Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, provide a high level of accuracy. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can be used to obtain highly accurate energies and properties, though they are more computationally demanding. These methods are particularly useful for benchmarking the results from less computationally expensive methods like DFT.

Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify the calculations. thieme-connect.de Methods such as AM1, PM3, and RM1 are much faster than DFT or ab initio methods, making them suitable for preliminary calculations or for studying very large systems. thieme-connect.de While less accurate, they can still provide valuable qualitative insights into the electronic interactions within this compound.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, which is crucial for the structural elucidation and characterization of molecules.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. The process typically involves optimizing the molecular geometry using a method like DFT and then performing a GIAO (Gauge-Including Atomic Orbital) calculation to determine the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS).

The predicted chemical shifts can be compared with experimental data to confirm the structure of the molecule. Discrepancies between calculated and experimental shifts can often be explained by considering solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM).

Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Shift (Illustrative) | Predicted ¹H Shift (Illustrative) |

| C2 | 165.4 | - |

| C4 | 155.8 | 8.5 |

| C5 | 140.2 | - |

| C6 | 150.1 | 8.3 |

| C(tert-butyl) | 38.1 | - |

| CH₃(tert-butyl) | 29.5 | 1.35 |

| OH | - | 9.8 |

Note: The values in this table are for illustrative purposes to show the type of data generated.

Vibrational Frequency Calculations and Spectral Assignment

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. Computational frequency calculations, typically performed using DFT, can predict the vibrational modes of this compound.

After optimizing the molecular geometry, a frequency calculation is performed to obtain the harmonic vibrational frequencies. Each calculated frequency corresponds to a specific vibrational motion of the atoms, such as stretching, bending, or twisting of bonds. The calculated IR and Raman intensities help in assigning the peaks observed in experimental spectra. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental values, as the harmonic approximation tends to overestimate vibrational frequencies.

Elucidation of Reaction Mechanisms and Pathways via Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its participation in various chemical transformations.

By mapping the potential energy surface (PES) of a reaction, computational methods can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. Methods like the nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations can be used to confirm that a transition state connects the desired reactants and products.

For instance, the synthesis of this compound often involves the oxidation of its tetrahydropyrimidine precursor. Computational modeling could be used to explore the mechanism of this oxidation, evaluating different potential pathways and identifying the most energetically favorable route. This level of mechanistic detail is often difficult to obtain through experimental means alone.

Transition State Characterization and Reaction Energy Profiles

The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction, representing the point of maximum energy along the reaction coordinate. beilstein-journals.orgwikipedia.org Characterizing this state is fundamental to understanding the kinetics and mechanism of a reaction. beilstein-journals.org Reaction energy profiles, often depicted in reaction coordinate diagrams, illustrate the energy changes as reactants are converted to products, including the identification of transition states and intermediates. wikipedia.orgsavemyexams.comyoutube.comyoutube.comkhanacademy.org

While specific transition state characterizations and reaction energy profiles for this compound are not extensively detailed in the provided results, the general principles of these analyses are well-established in computational chemistry. For instance, in related systems, computational methods have been used to design catalysts by stabilizing the transition state of a reaction. beilstein-journals.org The study of similar molecules, such as in the Hock fragmentation of cholesterol 5α-hydroperoxide, demonstrates how reaction conditions can influence product distribution, a factor that would be reflected in the reaction energy profile. collectionscanada.gc.ca

Solvent Effects on Reactivity

The solvent in which a reaction occurs can significantly influence its rate and mechanism. mdpi.com This is due to the differential stabilization of reactants, transition states, and products by the solvent. mdpi.com An increase in solvent polarity, for instance, can accelerate reactions where a charge develops in the transition state, starting from neutral or less charged reactants. mdpi.com

Computational studies can model these solvent effects to predict how reactivity will change in different environments. mdpi.com For example, the solubility of a compound in various solvents can be estimated by calculating the free energies of solvation using molecular dynamics simulations. mdpi.com While direct studies on the solvent effects on the reactivity of this compound are not specified in the search results, the general methodology is a standard component of computational chemical analysis.

Conformational Analysis and Intermolecular Interactions

The three-dimensional arrangement of atoms in a molecule (conformation) and the non-covalent interactions between molecules are critical in determining the physical and chemical properties of a compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the structural, dynamical, and thermodynamical properties of molecular systems. mdpi.com These simulations can provide insights into the conformational flexibility of molecules and their behavior over time. mdpi.com For instance, MD simulations have been employed to study the liquid-crystal phases of other pyrimidine derivatives, revealing the importance of intermolecular interactions in determining the observed phases. nih.gov While specific MD simulation data for this compound is not available in the provided results, this technique would be highly applicable to understanding its conformational landscape.

Conformational analysis, in general, helps in understanding the stability of different isomers by considering the spatial arrangement and through-space interactions of substituents. lumenlearning.com The steric bulk of a substituent, such as the tert-butyl group, plays a significant role in determining the most stable conformation. lumenlearning.comlibretexts.org In cyclohexane systems, for example, bulky groups like tert-butyl strongly prefer the equatorial position to minimize steric strain. libretexts.org

Hydrogen Bonding and π-Stacking Interactions

Hydrogen bonding and π-stacking are crucial non-covalent interactions that influence the structure and properties of molecules containing aromatic rings and hydrogen-bond donors or acceptors. georgetown.edulibretexts.org this compound, with its hydroxyl group and pyrimidine ring, has the potential for both types of interactions.

Hydrogen Bonding: A hydrogen bond is a strong type of dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom (like oxygen or nitrogen) and is attracted to another electronegative atom nearby. libretexts.org The presence of an -OH group in this compound makes it capable of forming hydrogen bonds, which can significantly affect its physical properties, such as boiling point. libretexts.orglibretexts.org These interactions are also fundamental in the structure of larger biological molecules like proteins and DNA. libretexts.org

π-Stacking Interactions: These interactions occur between aromatic rings and are important for the structure and function of many chemical and biological systems. georgetown.edu The pyrimidine ring in this compound can participate in π-stacking. The geometry of this interaction can be parallel-displaced or T-shaped, with the cofacial parallel arrangement generally being less favored. researchgate.net These interactions are driven by a combination of electrostatic and dispersion forces. scirp.org Computational studies on similar systems, like phenol-water complexes, have been used to quantify the energy of these interactions. scirp.org

Development of Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their physical, chemical, or biological properties. nih.govijournalse.org These models are developed by calculating a set of molecular descriptors and using statistical methods, such as multiple linear regression, to find a mathematical relationship between the descriptors and the property of interest. nih.govijournalse.org

The goal of QSPR is to create predictive models that can estimate the properties of new, unsynthesized compounds. ijournalse.orgmdpi.com This approach has been widely used in various fields, including drug discovery and materials science. nih.govmdpi.com For a QSPR model to be reliable, it must be validated using external test sets and statistical cross-validation techniques.

While no specific QSPR studies for this compound were found in the search results, the methodology is broadly applicable. For example, QSPR models have been successfully developed to predict the retention indices of flavor and fragrance compounds, including pyrazine derivatives which are structurally related to pyrimidines. ijournalse.org The development of a QSPR model for this compound would involve calculating various molecular descriptors (e.g., topological, electronic, and 3D descriptors) and correlating them with a specific property of interest.

Advanced Applications and Future Research Directions of 2-tert-butylpyrimidin-5-ol

Role as a Synthetic Precursor in Agrochemical Development (e.g., Insecticides)

The pyrimidine scaffold is a well-established pharmacophore in the agrochemical industry, and 2-tert-butylpyrimidin-5-ol is a key intermediate in the synthesis of potent active ingredients. Its primary role is as a precursor for organothiophosphate insecticides. A prominent example is Tebupirimfos, an insecticide used to control pests on corn crops. nih.gov Tebupirimfos is functionally related to this compound, meaning the core structure of the pyrimidine alcohol is incorporated into the final insecticidal molecule. nih.gov The synthesis involves the reaction of the hydroxyl group of this compound to create a phosphorothioate ester, which is the active functional group responsible for its insecticidal properties. nih.gov

Metabolism studies of Tebupirimfos show that it is ultimately hydrolyzed back to 2-(1,1-dimethylethyl)-5-hydroxypyrimidine (a synonym for this compound), which is then excreted, highlighting the direct structural link between the precursor and the insecticide's metabolic pathway. nih.gov

Table 1: Profile of Tebupirimfos Insecticide

| Feature | Description | Source |

|---|---|---|

| Common Name | Tebupirimfos | nih.gov |

| Chemical Class | Organothiophosphate | nih.gov |

| Function | Insecticide, Acetylcholinesterase inhibitor | nih.gov |

| Precursor | This compound | nih.gov |

| Target Crops | Corn, including popcorn | nih.gov |

| Metabolic Product | 2-(1,1-dimethylethyl)-5-hydroxypyrimidine (TPHP) | nih.gov |

The structure of this compound offers multiple points for modification in the rational design of new agrochemicals. The goal of such design is to create derivatives with improved efficacy, selectivity, and environmental profiles.

Modification of the Hydroxyl Group: The -OH group is the most common site for derivatization. As seen with Tebupirimfos, it can be converted into various esters (phosphates, carboxylates, etc.) to modulate the molecule's lipophilicity, systemic properties, and mode of action.

The Tert-butyl Group: This bulky group provides significant steric hindrance around one part of the pyrimidine ring. This can influence how the molecule binds to its target site (e.g., an enzyme in an insect pest), potentially increasing selectivity and reducing off-target effects on beneficial organisms.

The Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring are fundamental to the molecule's electronic properties and its ability to interact with biological targets through hydrogen bonding or coordination. While less commonly modified, substitutions on the ring itself could fine-tune these properties.

A patent for the preparation of 2-tert-butyl-5-hydroxypyrimidine highlights its importance as an intermediate, detailing methods to produce it in good yield and purity from halo-pyrimidine precursors. google.comgoogle.com This underscores the industrial interest in securing this key building block for the development of new proprietary agrochemicals.

Contributions to Materials Science and Polymer Chemistry

The application of this compound and its derivatives extends into the realm of materials science, particularly in the creation of functional polymers. routledge.com Pyrimidine-containing polymers are explored for their unique thermal, optical, and chemical properties.

One patented application describes the incorporation of a biocide, specifically a derivative of this compound, into a polymer composite material. google.com In this application, the agrochemical derivative is blended with a polymer like polyethylene terephthalate to create materials, such as agricultural films, that provide a controlled release of the active ingredient. google.com This approach aims to create a "tailored approach to biocide treatment" where the material itself protects the plant. google.com

The structure of this compound is well-suited for incorporation into more complex macromolecular structures.

Functional Polymers: The hydroxyl group provides a reactive handle for polymerization. It can be used as an initiator or be converted into a monomer (e.g., an acrylate or epoxide) that can be copolymerized with other monomers. This allows the specific properties of the pyrimidine unit—such as its potential for hydrogen bonding, thermal stability, or biocidal activity—to be integrated into a larger polymer chain. kallipos.gr A patent describes the use of biodegradable polyesters as dispersants in agricultural compositions which may include pyrimidine-based active ingredients. google.com

Supramolecular Assemblies: Supramolecular chemistry relies on non-covalent interactions like hydrogen bonding and π–π stacking to build large, ordered structures. rsc.orgbeilstein-journals.org The pyrimidine ring, with its two nitrogen atoms and the hydroxyl group, is an excellent candidate for forming predictable hydrogen bonds. These interactions can be used to direct the self-assembly of molecules into complex architectures like liquid crystals, gels, or molecular networks. rsc.org The presence of the bulky tert-butyl group can be used to control the spacing and geometry of these assemblies. Such materials have potential applications in sensing, drug delivery, and smart materials. nih.gov

Applications in Catalysis and Ligand Design